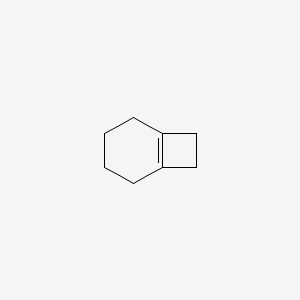
Bicyclo(4.2.0)oct-1(6)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(4.2.0)oct-1(6)-ene is a bicyclic hydrocarbon with a unique structure that features two fused rings. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity. The structure of this compound consists of a six-membered ring fused to a four-membered ring, creating significant ring strain and making it a valuable compound for studying reaction mechanisms and synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bicyclo(4.2.0)oct-1(6)-ene can be achieved through various synthetic routes. One common method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst employed incorporates a flexible NHC-based pincer ligand, which interconverts between different coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the principles of tandem catalysis and efficient synthetic procedures are employed to produce this compound on a larger scale when needed .
Chemical Reactions Analysis
Types of Reactions: Bicyclo(4.2.0)oct-1(6)-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the bicyclic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Bicyclo(4.2.0)oct-1(6)-ene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of bicyclo(4.2.0)oct-1(6)-ene involves its interaction with various molecular targets and pathways. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in synthetic chemistry or biological systems .
Comparison with Similar Compounds
Bicyclo(4.2.0)octa-1,5,7-triene: Another bicyclic compound with a similar structure but different reactivity due to the presence of additional double bonds.
Di(bicyclo(4.2.0)octa-1(6),2,4-trien-3-yl)dimethylsilane: A derivative used in polymer coating production with good dielectric properties.
Uniqueness: Bicyclo(4.2.0)oct-1(6)-ene is unique due to its specific ring strain and reactivity, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its structure allows for a wide range of chemical transformations, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
10563-11-8 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-1(6)-ene |
InChI |
InChI=1S/C8H12/c1-2-4-8-6-5-7(8)3-1/h1-6H2 |
InChI Key |
RIWYQZIUWADFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
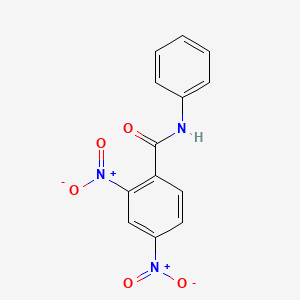
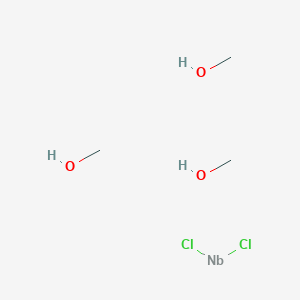
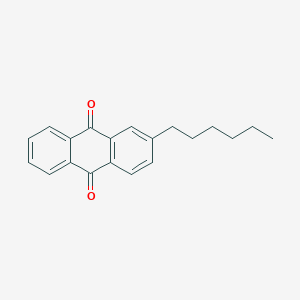
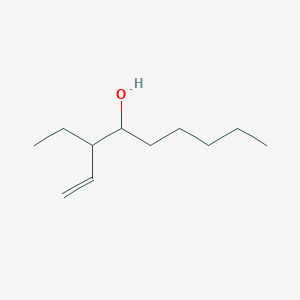


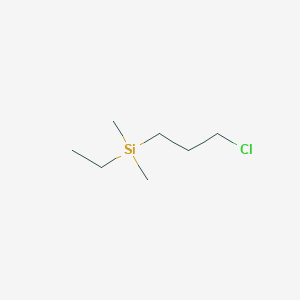

![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
